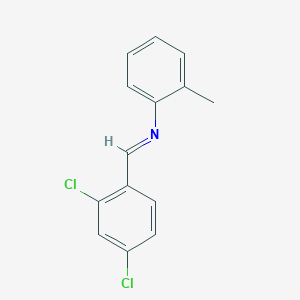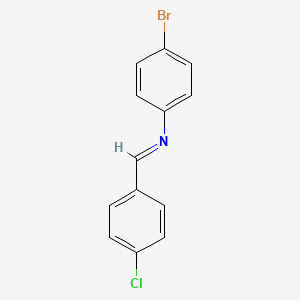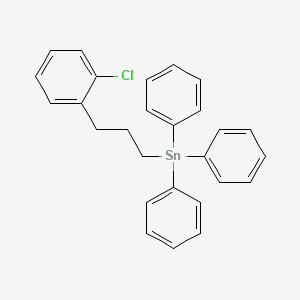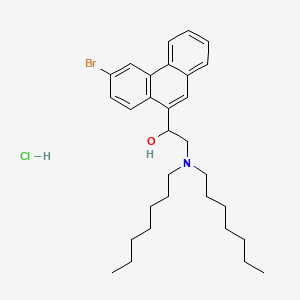
6-Bromo-alpha-(diheptylaminomethyl)-9-phenanthrenemethanol hydrochloride, (+/-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromophenanthren-9-yl)-2-(diheptylamino)ethanol is a complex organic compound characterized by the presence of a brominated phenanthrene ring and a diheptylamino group attached to an ethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-bromophenanthren-9-yl)-2-(diheptylamino)ethanol typically involves multi-step organic reactions. One common method starts with the bromination of phenanthrene to obtain 6-bromophenanthrene. This intermediate is then subjected to a Grignard reaction with diheptylamine and ethylene oxide to form the final product. The reaction conditions often include:
Bromination: Using bromine in the presence of a catalyst such as iron(III) bromide.
Grignard Reaction: Utilizing magnesium turnings and diheptylamine in anhydrous ether, followed by the addition of ethylene oxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Bromophenanthren-9-yl)-2-(diheptylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a ketone or aldehyde using reagents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products:
Oxidation: Formation of 1-(6-bromophenanthren-9-yl)-2-(diheptylamino)acetone.
Reduction: Formation of 1-(phenanthren-9-yl)-2-(diheptylamino)ethanol.
Substitution: Formation of 1-(6-substituted phenanthren-9-yl)-2-(diheptylamino)ethanol derivatives.
Aplicaciones Científicas De Investigación
1-(6-Bromophenanthren-9-yl)-2-(diheptylamino)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1-(6-bromophenanthren-9-yl)-2-(diheptylamino)ethanol involves its interaction with specific molecular targets. The brominated phenanthrene ring can intercalate with DNA, potentially disrupting replication and transcription processes. The diheptylamino group may interact with cellular membranes, affecting membrane fluidity and signaling pathways.
Comparación Con Compuestos Similares
- 1-(6-Chlorophenanthren-9-yl)-2-(diheptylamino)ethanol
- 1-(6-Fluorophenanthren-9-yl)-2-(diheptylamino)ethanol
- 1-(6-Iodophenanthren-9-yl)-2-(diheptylamino)ethanol
Uniqueness: 1-(6-Bromophenanthren-9-yl)-2-(diheptylamino)ethanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s chemical behavior and biological activity.
Propiedades
Número CAS |
23257-53-6 |
|---|---|
Fórmula molecular |
C30H43BrClNO |
Peso molecular |
549.0 g/mol |
Nombre IUPAC |
1-(6-bromophenanthren-9-yl)-2-(diheptylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C30H42BrNO.ClH/c1-3-5-7-9-13-19-32(20-14-10-8-6-4-2)23-30(33)29-21-24-15-11-12-16-26(24)28-22-25(31)17-18-27(28)29;/h11-12,15-18,21-22,30,33H,3-10,13-14,19-20,23H2,1-2H3;1H |
Clave InChI |
RMHGTXQFHHYEST-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN(CCCCCCC)CC(C1=CC2=CC=CC=C2C3=C1C=CC(=C3)Br)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


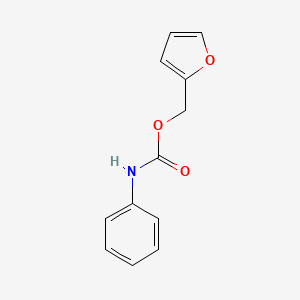
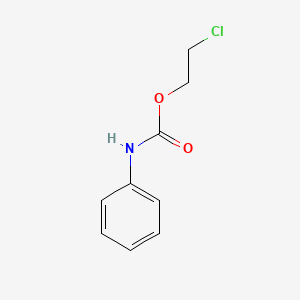
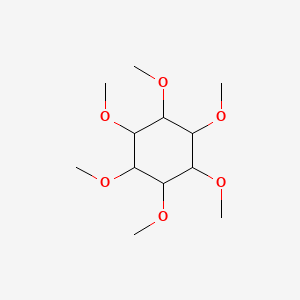
![2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11947042.png)

![3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947047.png)

![[Bis(4-methoxyphenyl)amino]oxidanyl](/img/structure/B11947053.png)
